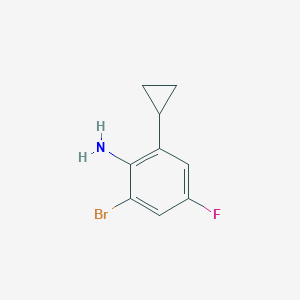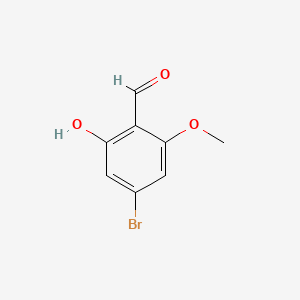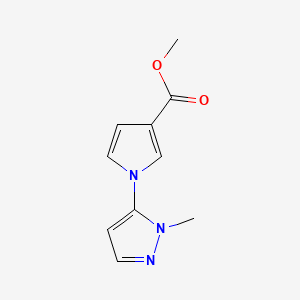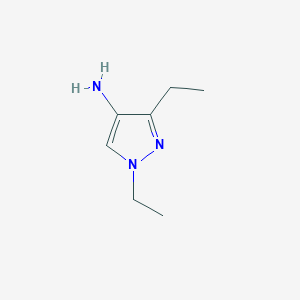
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as a sulfonyl chloride group attached to a fluorobenzene ring. These structural features make it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 2-Chloro-5-fluoropyrimidine: This can be achieved by reacting 2-chloropyrimidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Fluorobenzene: The final step involves coupling the sulfonylated pyrimidine with fluorobenzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and sulfonyl chloride groups are reactive towards nucleophiles, leading to substitution reactions.
Electrophilic Aromatic Substitution: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic conditions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Thiolated Derivatives: Formed by nucleophilic substitution with thiols.
Coupled Products: Formed by cross-coupling reactions with various aryl or alkyl halides.
Applications De Recherche Scientifique
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. These reactions enable the compound to modify biological targets, such as enzymes or receptors, by forming covalent bonds with nucleophilic residues. The presence of electron-withdrawing groups enhances its reactivity and specificity towards certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound, with similar reactivity but lacking the sulfonyl chloride group.
5-Fluoro-2-cyanopyrimidine: Another pyrimidine derivative with different functional groups, used in the synthesis of kinase inhibitors.
2-Chloro-5-fluoropyridine: A structurally related compound with a pyridine ring instead of a pyrimidine ring, used in similar synthetic applications.
Uniqueness
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in organic synthesis. The presence of both chloro and fluoro substituents, along with the sulfonyl chloride group, allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C10H4Cl2F2N2O2S |
|---|---|
Poids moléculaire |
325.12 g/mol |
Nom IUPAC |
2-(2-chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H4Cl2F2N2O2S/c11-10-15-4-7(14)9(16-10)6-2-1-5(13)3-8(6)19(12,17)18/h1-4H |
Clé InChI |
ZABCARZMNKYDQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)C2=NC(=NC=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)

